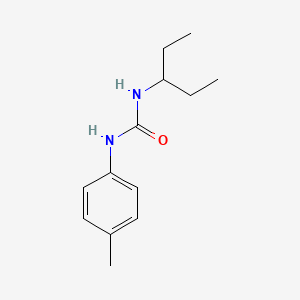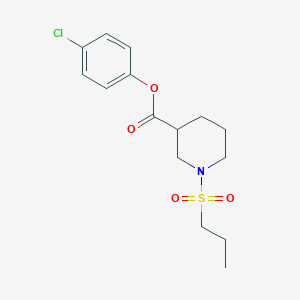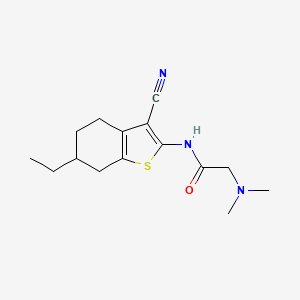
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea, also known as EPMU, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. EPMU is a urea derivative that has been synthesized and studied extensively for its biochemical and physiological effects. In
作用机制
The mechanism of action of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea is not fully understood. However, it is believed that N-(1-ethylpropyl)-N'-(4-methylphenyl)urea inhibits the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the target organism.
Biochemical and Physiological Effects
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to cause an increase in liver weight and a decrease in body weight. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to have an effect on the reproductive system, causing a decrease in sperm count and motility in male rats.
实验室实验的优点和局限性
One of the advantages of using N-(1-ethylpropyl)-N'-(4-methylphenyl)urea in lab experiments is its high selectivity. N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to be highly effective against certain target organisms, while having little to no effect on non-target organisms. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has a low toxicity profile and is considered to be relatively safe for use in lab experiments.
One of the limitations of using N-(1-ethylpropyl)-N'-(4-methylphenyl)urea in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea for use in experiments. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several potential future directions for the study of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea. One area of research that holds promise is the development of new herbicides, insecticides, and fungicides based on the structure of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea and its effects on different organisms. Finally, there is a need for further research into the long-term effects of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea on human and animal health.
合成方法
The synthesis of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea can be achieved through a two-step reaction. The first step involves the condensation of 4-methylphenyl isocyanate with 1-ethylpropylamine to form N-(1-ethylpropyl)-N'-(4-methylphenyl)urea. The second step involves the purification of the product through recrystallization.
科学研究应用
N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been studied extensively for its potential applications in various fields. One of the most promising applications of N-(1-ethylpropyl)-N'-(4-methylphenyl)urea is in the field of agriculture. N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been shown to have herbicidal properties and can be used as a selective herbicide. Additionally, N-(1-ethylpropyl)-N'-(4-methylphenyl)urea has been studied for its potential use as an insecticide and fungicide.
属性
IUPAC Name |
1-(4-methylphenyl)-3-pentan-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-11(5-2)14-13(16)15-12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIGMUBKDWIDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)NC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methylphenyl)-3-pentan-3-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5493377.png)

![4-methyl-N'-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5493388.png)
![N-(2,4-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5493393.png)
![2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid](/img/structure/B5493401.png)

![1-benzyl-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5493409.png)
![10-{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}-10H-phenothiazine](/img/structure/B5493411.png)

![N,4-dimethyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5493413.png)
![2-[2-(4-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5493426.png)

![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5493457.png)
![1-{[6-(azocan-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-D-prolinamide](/img/structure/B5493463.png)